molecular formula C14H11BrClNO2 B6600859 benzyl N-(4-bromo-3-chlorophenyl)carbamate CAS No. 1351611-57-8

benzyl N-(4-bromo-3-chlorophenyl)carbamate

Cat. No.: B6600859
CAS No.: 1351611-57-8
M. Wt: 340.60 g/mol
InChI Key: BPEYSHCMCAWSEH-UHFFFAOYSA-N
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Description

Benzyl N-(4-bromo-3-chlorophenyl)carbamate is an organic compound with the molecular formula C14H11BrClNO2 It is a derivative of carbamate, featuring a benzyl group attached to the nitrogen atom and a 4-bromo-3-chlorophenyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-bromo-3-chlorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-bromo-3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of larger reaction vessels
  • Continuous monitoring of reaction parameters
  • Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-bromo-3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can target the carbamate group or the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl carbamates

    Oxidation: Oxidized derivatives of the phenyl ring or carbamate group

    Reduction: Reduced forms of the carbamate or phenyl ring

Scientific Research Applications

Benzyl N-(4-bromo-3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(4-bromo-3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(4-bromo-2-chlorophenyl)carbamate
  • Benzyl N-(4-bromo-3-fluorophenyl)carbamate
  • Benzyl N-(4-chloro-3-bromophenyl)carbamate

Uniqueness

Benzyl N-(4-bromo-3-chlorophenyl)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

benzyl N-(4-bromo-3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEYSHCMCAWSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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